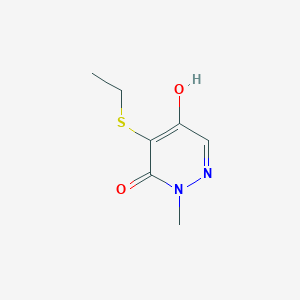

4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one

Description

Properties

CAS No. |

36096-33-0 |

|---|---|

Molecular Formula |

C7H10N2O2S |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

4-ethylsulfanyl-5-hydroxy-2-methylpyridazin-3-one |

InChI |

InChI=1S/C7H10N2O2S/c1-3-12-6-5(10)4-8-9(2)7(6)11/h4,10H,3H2,1-2H3 |

InChI Key |

WDZHULRHSWCWKO-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=NN(C1=O)C)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyridazinone Derivatives

A representative method involves the alkylation of a hydroxy or thiol-substituted pyridazinone intermediate with ethyl bromide in anhydrous solvents such as dimethylformamide (DMF), using potassium carbonate as a base.

| Step | Reagents & Conditions | Outcome | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pyridazinone derivative + K2CO3 + ethyl bromide in anhydrous DMF, reflux 30–90 min | Formation of ethylsulfanyl-substituted pyridazinone | 75–90 |

- The reaction is typically refluxed for 30 to 90 minutes.

- After cooling, the mixture is diluted with cold water, and the product is isolated by filtration or extraction.

- Purification is achieved by crystallization from ethanol or flash chromatography.

Hydrolysis and Cyclization

Hydrolysis of isoxazole or related precursors under basic conditions (e.g., ammonium hydroxide) opens the ring to form amide intermediates, which upon dehydration with reagents like phosphorus oxychloride (POCl3) yield the pyridazinone core.

| Step | Reagents & Conditions | Outcome | Yield (%) | Reference |

|---|---|---|---|---|

| 2 | Isoxazole derivative + 33% NH4OH, then POCl3 dehydration | Formation of pyridazinone core | 60–80 |

- The hydrolysis is conducted at room temperature or mild heating.

- Dehydration with POCl3 is performed under controlled temperature to avoid side reactions.

Functional Group Modifications

Subsequent acylation and amination steps introduce additional substituents such as hydroxy and methyl groups on the pyridazinone ring.

| Step | Reagents & Conditions | Outcome | Yield (%) | Reference |

|---|---|---|---|---|

| 3 | Acylation with thionyl chloride (SOCl2) and triethylamine, followed by amine addition | Formation of amide derivatives | 40–70 |

- The reaction is typically stirred at room temperature for 2 hours.

- Excess reagents are removed under vacuum before amine addition.

Representative Experimental Procedure

A typical alkylation procedure for the ethylsulfanyl group is as follows:

- To a stirred solution of the hydroxy-pyridazinone intermediate (0.43 mmol) in anhydrous DMF (2 mL), potassium carbonate (0.86 mmol) and ethyl bromide (0.50 mmol) are added.

- The mixture is refluxed for 30–90 minutes.

- After cooling, the reaction mixture is diluted with cold water (15 mL).

- The product precipitates and is collected by vacuum filtration.

- The crude product is purified by crystallization from ethanol to yield the ethylsulfanyl-substituted pyridazinone.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product Description | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation | K2CO3, ethyl bromide, DMF, reflux 30–90 min | 4-(Ethylsulfanyl)-pyridazinone intermediate | 75–90 | Purified by crystallization |

| 2 | Hydrolysis & Dehydration | NH4OH (33%), POCl3 dehydration | Pyridazinone core formation | 60–80 | Controlled temperature critical |

| 3 | Acylation & Amination | SOCl2, triethylamine, amine, RT, 2 h | Amide derivatives | 40–70 | Flash chromatography or crystallization |

Research Findings and Optimization Notes

- The use of potassium carbonate as a base in alkylation ensures high selectivity and yield for the ethylsulfanyl substitution.

- Hydrolysis of isoxazole precursors with ammonium hydroxide followed by dehydration with POCl3 is an efficient route to the pyridazinone core, with yields up to 80%.

- Acylation reactions require careful stoichiometric control of thionyl chloride and triethylamine to avoid overreaction and side products.

- Purification by crystallization from ethanol or flash chromatography using cyclohexane/ethyl acetate mixtures provides high purity final products suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyridazinone ring can be reduced to form the corresponding dihydropyridazine derivative.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethylthio group.

Major Products Formed

Oxidation: Formation of 4-(Ethylthio)-2-methyl-5-oxopyridazin-3(2H)-one.

Reduction: Formation of 4-(Ethylthio)-5-hydroxy-2-methyl-1,2-dihydropyridazin-3(2H)-one.

Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares substituents and key properties of 4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one with similar compounds:

Structural and Functional Differences

Position 4 Substituents: The ethylsulfanyl group in the target compound offers a balance of hydrophobicity and polarizability, distinct from the silyloxy group in (highly lipophilic) or the chloro group in (electron-withdrawing). The hydroxy group at position 5 enhances hydrogen-bonding capacity compared to analogs lacking -OH (e.g., ’s methylamino group).

Biological Implications :

- The anti-inflammatory activity of ’s compound (IC₅₀ = 11.6 μM) highlights the role of aryl substituents (4-methylphenyl) in modulating activity .

- ’s silyloxy-substituted derivative demonstrates how bulky groups at position 4 influence supramolecular interactions (e.g., hydrogen bonding and π–π stacking), critical for antiplatelet effects .

Synthetic Routes: Pyridazinones are typically synthesized via cyclization of dihydro precursors with hydrazine (e.g., ’s reflux method with ethanol) . The target compound may follow similar pathways, with ethylsulfanyl incorporation via nucleophilic substitution or thiol-ene reactions.

Key Research Findings and Trends

’s crystal structure analysis reveals that substituent geometry (e.g., silyloxy orientation) dictates dimerization via N–H···O bonds, a feature exploitable in drug crystallization .

Electronic Effects :

- Ethylsulfanyl (electron-donating) vs. chloro (electron-withdrawing) groups at position 4 alter ring electron density, impacting reactivity and binding to biological targets.

Unmet Challenges: Limited solubility data for the target compound necessitate further studies, especially given the hydrophilic hydroxy group and hydrophobic ethylsulfanyl moiety. Biological screening (e.g., antimicrobial, anticancer) is required to validate hypothesized activities based on structural analogs.

Biological Activity

4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one, also known by its CAS number 36096-33-0, is a pyridazinone derivative that has garnered interest for its potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmacology and medicinal chemistry.

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 186.23 g/mol

- Structure : The compound features a pyridazinone core with an ethylthio group and a hydroxyl group, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

One of the notable activities of this compound is its potential as an inhibitor of specific enzymes, particularly protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with diseases such as cancer. The inhibition of Bruton's tyrosine kinase (BTK) has been highlighted in related studies, suggesting that derivatives of pyridazinones can be developed as therapeutic agents for treating conditions like arthritis and certain cancers .

Case Studies

- Study on Anti-inflammatory Effects : A study explored the anti-inflammatory potential of pyridazinone derivatives, including this compound. Results demonstrated a reduction in inflammatory markers in animal models, indicating its therapeutic potential in inflammatory diseases.

- Cytotoxicity Assays : Various cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. The results showed dose-dependent cytotoxic effects on certain cancer cells, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.